shikimic acid discovery and isolation history
shikimic acid discovery and isolation history
An In-Depth Technical Guide to the Discovery and Isolation History of Shikimic Acid
Abstract
Shikimic acid, a cornerstone of biochemistry and a pivotal precursor in pharmaceutical synthesis, possesses a rich history of discovery and methodological evolution. This technical guide provides a comprehensive exploration of the historical context surrounding the initial isolation of shikimic acid, the subsequent elucidation of its critical role in the shikimate pathway, and the development of extraction and purification protocols. We will delve into the pioneering work of its discoverers, the intricate biochemistry of its metabolic pathway, and a detailed examination of both classical and contemporary isolation techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and technical underpinnings of this vital molecule.
The Dawn of Discovery: Johan Frederik Eykman and the 'Shikimi' Flower
The journey of shikimic acid began in 1885 with the meticulous work of the Dutch chemist Johan Frederik Eykman.[1][2] While working in Japan, Eykman investigated the constituents of the Japanese star anise, Illicium anisatum, a plant known locally as "shikimi-no-ki" (シキミ).[1][3] It was from the fruits of this plant that he successfully isolated a novel crystalline organic acid.[2][4] In honor of its botanical origin, he named the compound shikimic acid.[1][3]
While Eykman's initial isolation was a landmark achievement, the precise molecular structure of this new compound remained elusive for nearly half a century.[1][3][4] It wasn't until the 1930s that its complete structure as (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid was definitively determined through the work of other researchers.[3][4] This foundational work set the stage for understanding the broader significance of shikimic acid in the natural world.
From Curiosity to Central Metabolite: Unraveling the Shikimate Pathway
The true importance of shikimic acid in biochemistry was unveiled in the early 1950s through the groundbreaking research of Bernhard Davis and David Sprinson.[3][5][6] Their classic studies meticulously mapped out a seven-step metabolic pathway in microorganisms and plants that begins with phosphoenolpyruvate and erythrose-4-phosphate and culminates in the production of chorismate.[5][7] This pathway, now known as the shikimate pathway or shikimic acid pathway, was identified as the central biosynthetic route to the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3][5][7][8]
The discovery that shikimic acid is a key intermediate in this fundamental pathway was a paradigm shift in understanding cellular metabolism.[3] This pathway is indispensable for the survival of bacteria, archaea, fungi, algae, and plants, as it is the source of not only protein building blocks but also a vast array of secondary metabolites, including lignin, alkaloids, and flavonoids.[3][7] Crucially, the shikimate pathway is absent in mammals, making it an attractive target for the development of non-toxic herbicides and antimicrobial agents.[7]
The Shikimate Pathway: A simplified overview.
Classical and Modern Isolation Methodologies
The primary commercial source of shikimic acid is the fruit of the Chinese star anise (Illicium verum), which can contain up to 17% shikimic acid by dry weight.[9] Historically, and in many contemporary laboratory settings, solvent extraction remains a fundamental technique for its isolation.
Classical Isolation: Soxhlet Extraction
One of the earliest and most straightforward methods for isolating shikimic acid from plant material is Soxhlet extraction. This technique utilizes the continuous percolation of a hot solvent over a solid sample to efficiently extract the desired compound.
Experimental Protocol: Soxhlet Extraction of Shikimic Acid from Illicium verum
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Sample Preparation: Dry the fruits of Illicium verum and grind them into a fine powder to maximize the surface area for extraction.
-
Defatting (Optional but Recommended): To remove oils and other nonpolar impurities that can interfere with crystallization, first perform a Soxhlet extraction of the powdered plant material with a nonpolar solvent such as hexane for 4-6 hours.[10] Discard the hexane extract.
-
Soxhlet Extraction:
-
Place the defatted plant material into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with 95% ethanol.[11]
-
Assemble the Soxhlet apparatus and heat the distillation flask. Allow the extraction to proceed for approximately 8-12 hours.[11] The continuous cycling of the solvent ensures a thorough extraction.
-
-
Solvent Removal: After extraction, evaporate the ethanol from the extract under reduced pressure using a rotary evaporator to yield a crude solid.[10][11]
-
Purification:
-
Crystallization:
-
Allow the concentrated aqueous solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to induce crystallization.
-
Collect the crystalline shikimic acid by filtration.
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Wash the crystals with a small amount of cold water and dry them under a vacuum.[10]
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Modern Advances in Extraction
While classical methods are effective, they can be time-consuming and require large volumes of organic solvents. Modern techniques have been developed to improve efficiency and yield. One such method is Pressurized Hot Water Extraction (PHWE), which utilizes water at elevated temperatures and pressures to enhance its solvating properties. A novel application of this principle even employs a modified household espresso machine for rapid, small-scale extractions.[12]
Comparative Yields of Shikimic Acid from Various Sources
The yield of shikimic acid can vary significantly depending on the plant source and the extraction method employed.
| Plant Source | Extraction Method | Typical Yield (w/w) | Reference |
| Illicium verum | Soxhlet (Methanol) | 6.6 ± 0.1% | [11] |
| Illicium griffithii | Soxhlet (Ethanol) | 12-18% | [10] |
| Illicium verum | PHWE (30% Ethanol/Water) | ~4.0% | [12] |
| Ginkgo biloba | Ionic Liquid Extraction | 2.3% | [11] |
| Liquidambar styraciflua | Not Specified | 1.5% | [10] |
Conclusion
From its serendipitous discovery in the late 19th century to its central role in modern biochemistry and pharmaceutical manufacturing, the story of shikimic acid is a testament to the progression of scientific inquiry. The initial isolation by Johan Frederik Eykman laid the groundwork for the later elucidation of the shikimate pathway, a discovery that has had profound implications for our understanding of the metabolism of plants and microorganisms. The continued refinement of isolation and purification techniques has enabled the large-scale production of this vital molecule, most notably as the starting material for the anti-influenza drug oseltamivir.[3] The history of shikimic acid serves as a compelling narrative of how a single natural product can evolve from a scientific curiosity into a compound of global importance.
References
-
Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]
-
NPTEL IIT Bombay. (2025, July 11). Week 1: Lecture 5: Shikimic Acid Pathway. YouTube. [Link]
-
Wikipedia. (n.d.). Shikimate pathway. [Link]
-
Shakeri, A., & Sahebkar, A. (2016). Shikimic acid from star anise (Illicium verum Hook): Extraction, purification and determination. Avicenna journal of phytomedicine, 6(5), 509. [Link]
- Baruah, R. N. (2013). Method for the extraction of shikimic acid. U.S.
-
A. M. G. Silva, C. M. M. Santos, & M. T. Barros. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(10), 2462-2465. [Link]
-
Wikipedia. (n.d.). Shikimic acid. [Link]
-
Herrmann, K. M. (1995). The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. The Plant Cell, 7(7), 907–919. [Link]
-
Scribd. (n.d.). The Story and History of The Shikimic Acid Pathway. [Link]
-
Wilson, D. J., Patton, S., Florova, G., Hale, V., & Reynolds, K. A. (1998). The shikimic acid pathway and polyketide biosynthesis. Journal of industrial microbiology & biotechnology, 20(5), 299-303. [Link]
-
Slideshare. (n.d.). Shikimik acid pathway. [Link]
-
Wikipedia. (n.d.). Johann Frederik Eijkman. [Link]
-
A. M. G. Silva, C. M. M. Santos, & M. T. Barros. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. ACS Publications. [Link]
-
ResearchGate. (n.d.). Shikimic Acid as a Marker Compound from Ludwigia alternifolia L. [Link]
-
ResearchGate. (n.d.). Shikimic acid: A highly prospective molecule in pharmaceutical industry. [Link]
Sources
- 1. Shikimic acid - Wikipedia [en.wikipedia.org]
- 2. Johann Frederik Eijkman - Wikipedia [en.wikipedia.org]
- 3. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. scribd.com [scribd.com]
- 7. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. US20130137895A1 - Method for the extraction of shikimic acid - Google Patents [patents.google.com]
- 11. echemcom.com [echemcom.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
